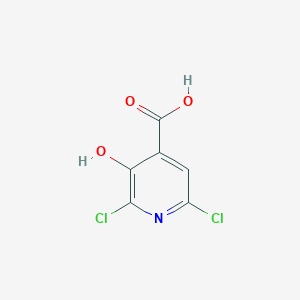

2,6-Dichloro-3-hydroxyisonicotinic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

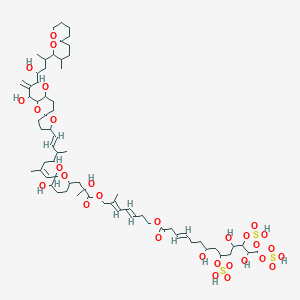

The synthesis of compounds related to 2,6-dichloro-3-hydroxyisonicotinic acid involves complex reactions and methodologies. For instance, esters of 3-cyano-2-oxo-dihydroisonicotinic and related compounds have been synthesized through reactions involving cyclopentyl(hexyl)glyoxylic acid esters and malonic acid derivatives. These processes highlight the intricate steps necessary to produce compounds within this chemical family, which can include hydrolysis, decarboxylation, and the formation of heterocyclic structures (Smirnova & Gavrilov, 1996).

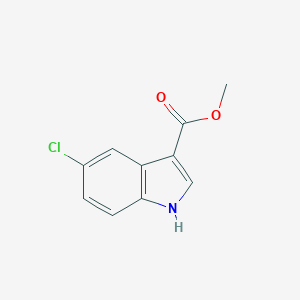

Molecular Structure Analysis

The molecular structure of compounds similar to 2,6-dichloro-3-hydroxyisonicotinic acid, such as diorganotin(IV) compounds derived from related organic acids, have been thoroughly studied. These studies employ techniques like IR and NMR spectroscopy and X-ray diffraction, revealing insights into the coordination geometries and bonding arrangements. These analyses show the complexity and diversity of structural configurations possible within this chemical domain (Baul et al., 2013).

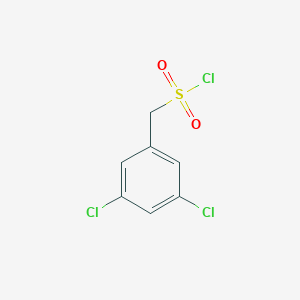

Chemical Reactions and Properties

Chemical reactions involving 2,6-dichloro-3-hydroxyisonicotinic acid and its analogs often focus on the interaction with other compounds and the resultant products. For example, the iodination of related hydroxypicolinic and isonicotinic acids leads to various derivatives, showcasing the reactivity of these compounds under different conditions (Stolyarova et al., 1978).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystal structure, are crucial for understanding their behavior in different environments and applications. Research on triorganotin esters of heteroaromatic carboxylic acids, for example, provides detailed insights into their structural and physical characteristics, contributing to a deeper understanding of their stability and reactivity patterns (Gao et al., 2008).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for forming a wide range of derivatives, are essential aspects of 2,6-dichloro-3-hydroxyisonicotinic acid and related compounds. Studies on the oxidation of nicotinic acid to dihydroxynicotinic acid, for instance, reveal the mechanisms of hydroxylation and the source of oxygen atoms in these reactions, offering valuable insights into the chemical behavior of these substances (Hirschberg & Ensign, 1971).

Aplicaciones Científicas De Investigación

Application 1: Plant Disease Resistance

- Specific Scientific Field : Plant Pathology and Agriculture .

- Summary of the Application : 2,6-Dichloro-3-hydroxyisonicotinic acid (CGA 41396) and its ester derivative (CGA 41397) have been found to induce local and systemic resistance in plants against various pathogens . These compounds do not have a direct fungicidal effect comparable to standard fungicides .

- Methods of Application or Experimental Procedures : The compounds are applied to the plants, which results in local and systemic protection . The exact method of application and the relevant technical details or parameters are not specified in the sources.

- Results or Outcomes : The application of these compounds results in the induction of the plant’s natural defenses, making them resistant to infections even before the first symptoms appear . In one study, plant resistance induction efficacy tests were performed on tobacco Nicotiana tabacum var. Xanthi infected by the tobacco mosaic virus (TMV) .

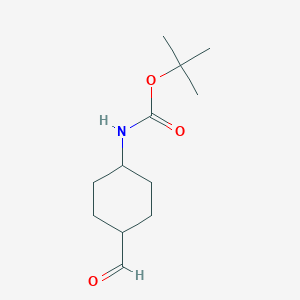

Application 2: Synthesis of Ester Derivatives

- Specific Scientific Field : Organic Chemistry and Agriculture .

- Summary of the Application : 2,6-Dichloro-3-hydroxyisonicotinic acid is used in the preparation of 28 ester derivatives of nicotinic, isonicotinic, and 2,6-dichloroisonicotinic acids as potential inducers of plants’ natural immune system .

- Results or Outcomes : The ester derivatives were tested for their plant resistance induction efficacy on tobacco Nicotiana tabacum var. Xanthi infected by the tobacco mosaic virus (TMV) .

Application 3: Biotechnological Applications

- Specific Scientific Field : Biotechnology .

- Summary of the Application : 2,6-Dichloro-3-hydroxyisonicotinic acid is used in the biotechnological applications of alcohol dehydrogenases .

- Results or Outcomes : The application of these compounds results in the asymmetric synthesis of chiral alcohols .

Application 4: Preparation of Ester Derivatives

- Specific Scientific Field : Organic Chemistry .

- Summary of the Application : 2,6-Dichloro-3-hydroxyisonicotinic acid is used in the preparation of 28 ester derivatives of nicotinic, isonicotinic, and 2,6-dichloroisonicotinic acids as potential inducers of plants’ natural immune system .

- Methods of Application or Experimental Procedures : The exact method of preparation and the relevant technical details or parameters are not specified in the sources .

- Results or Outcomes : The ester derivatives were tested for their plant resistance induction efficacy on tobacco Nicotiana tabacum var. Xanthi infected by the tobacco mosaic virus (TMV) .

Application 5: Biotechnological Applications

- Specific Scientific Field : Biotechnology .

- Summary of the Application : 2,6-Dichloro-3-hydroxyisonicotinic acid is used in the biotechnological applications of alcohol dehydrogenases .

- Methods of Application or Experimental Procedures : The exact method of application and the relevant technical details or parameters are not specified in the sources .

- Results or Outcomes : The application of these compounds results in the asymmetric synthesis of chiral alcohols .

Safety And Hazards

Propiedades

IUPAC Name |

2,6-dichloro-3-hydroxypyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO3/c7-3-1-2(6(11)12)4(10)5(8)9-3/h1,10H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOQNBXJKGZGLCJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Cl)Cl)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376273 |

Source

|

| Record name | 2,6-Dichloro-3-hydroxyisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dichloro-3-hydroxyisonicotinic acid | |

CAS RN |

185422-96-2 |

Source

|

| Record name | 2,6-Dichloro-3-hydroxyisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Fluoro-4-hydroxyindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B68505.png)

![(-)-1,2-Bis[(2R,5R)-2,5-dimethylphospholano]ethane(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate](/img/structure/B68520.png)

![2-(4-Aminophenyl)-3-[[benzyl(methyl)amino]methyl]-7-[(2,6-difluorophenyl)methyl]-5-(2-methylpropanoyl)thieno[2,3-b]pyridin-4-one](/img/structure/B68523.png)